molecular formula C11H13NO4 B231451 3-Nitrophenyl pivalate

3-Nitrophenyl pivalate

Cat. No. B231451
M. Wt: 223.22 g/mol
InChI Key: SDFQKEYHIXNETB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Nitrophenyl pivalate, also known as PNP-pivalate, is a chemical compound used in scientific research as a substrate for esterase enzymes. It is a colorless to pale yellow liquid that is soluble in organic solvents but insoluble in water. The compound is synthesized through a simple and efficient method, making it a popular choice for laboratory experiments.

Mechanism Of Action

The mechanism of action of 3-Nitrophenyl pivalate involves the hydrolysis of the ester bond between the nitrophenyl group and the pivalic acid group. This reaction is catalyzed by esterases, which cleave the bond and release 3-nitrophenol and pivalic acid. The release of 3-nitrophenol can be detected spectrophotometrically, allowing for the measurement of esterase activity.
Biochemical and Physiological Effects:
3-Nitrophenyl pivalate does not have any known biochemical or physiological effects on living organisms. It is a synthetic compound that is used solely for laboratory experiments.

Advantages And Limitations For Lab Experiments

3-Nitrophenyl pivalate has several advantages for laboratory experiments. It is a stable and soluble compound that can be easily synthesized using a simple reaction. It is also a specific substrate for esterases, allowing for the measurement of esterase activity in biological samples. However, 3-Nitrophenyl pivalate has some limitations. It is not a natural substrate for esterases, which may affect the accuracy of the results. Additionally, 3-Nitrophenyl pivalate is toxic and should be handled with care in the laboratory.

Future Directions

There are several future directions for the use of 3-Nitrophenyl pivalate in scientific research. One potential application is in the development of new esterase inhibitors for the treatment of diseases such as Alzheimer's and Parkinson's. 3-Nitrophenyl pivalate could also be used to study the activity of esterases in different biological systems, such as cancer cells or microbial communities. Additionally, 3-Nitrophenyl pivalate could be modified to create new substrates with different properties, allowing for the measurement of a wider range of enzymes.

Scientific Research Applications

3-Nitrophenyl pivalate is commonly used in scientific research as a substrate for esterases. Esterases are enzymes that catalyze the hydrolysis of ester bonds in organic compounds. The hydrolysis of 3-Nitrophenyl pivalate by esterases produces 3-nitrophenol and pivalic acid, which can be detected spectrophotometrically. This reaction is often used to measure the activity of esterases in biological samples.

properties

Product Name

3-Nitrophenyl pivalate

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

(3-nitrophenyl) 2,2-dimethylpropanoate

InChI

InChI=1S/C11H13NO4/c1-11(2,3)10(13)16-9-6-4-5-8(7-9)12(14)15/h4-7H,1-3H3

InChI Key

SDFQKEYHIXNETB-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)OC1=CC=CC(=C1)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=CC(=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 300 mL of CH2Cl2 was added 3-nitrophenol (structure 64 of Scheme XVII, where R1=H, Y=O) (15 g, 0.11 mol), pyridine (20 mL) and DMAP (10 mg). To this cooled solution (0° C.) was slowly added trimethylacetyl chloride (18 mL, 146 mmol, 1.4 equivuiv). The solution was allowed to warm to rt and stirred for 3 h. To the amber colored solution was added sat'd NH4Cl (300 mL). The organic layer was washed with 1N HCl (2×150 mL), 10% CuSO4. 5 H2O (2×100 mL), and brine (2×100 mL). The extract was dried (Na2SO4) and concentrated in vacuo to give 22.5 g (94%) of O-pivaloyl-3-nitrophenol as a white solid. Data for O-pivaloyl-3-nitrophenol: Rf 0.55 (silica gel, hexanes/EtOAc, 3:1); 1H NMR (400 MHz, CDCl3) 8.11 (dd, J=4.2, 1.3, 1H), 7.96 (t, J=2.2, 1H), 7.56 (dd, J=8.4, 8.2, 1H), 7.42 (dd, J=6.5, 1.3, 1H), 1.35 (s, 9H).
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

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